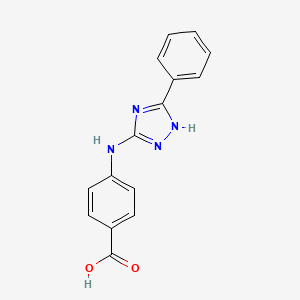![molecular formula C15H12N4O2 B8048499 3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid](/img/structure/B8048499.png)
3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and an amino group linked to a benzoic acid moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenylhydrazine as a starting material.
Amino Group Addition: The amino group is added through a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Benzoic Acid Attachment: The final step involves the coupling of the triazole derivative with benzoic acid, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups using appropriate reagents.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions with various amines or alcohols to form amides or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation technologies.
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid can be compared with other triazole derivatives, such as:
3-(5-Amino-1H-1,2,4-triazol-3-yl)benzoic acid: This compound lacks the phenyl group, which may result in different biological activities and chemical properties.
3-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzoic acid:
3-(5-Phenyl-1H-1,2,4-triazol-3-ylamino)benzoic acid derivatives: Various derivatives with different substituents on the phenyl or benzoic acid moieties can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-[(5-phenyl-1H-1,2,4-triazol-3-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-14(21)11-7-4-8-12(9-11)16-15-17-13(18-19-15)10-5-2-1-3-6-10/h1-9H,(H,20,21)(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVGHWIPFVQYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
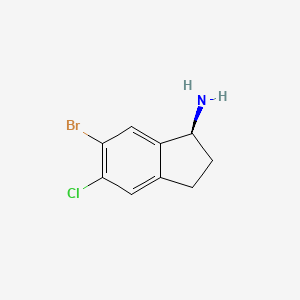
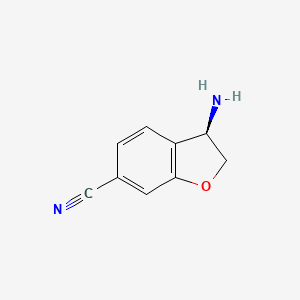
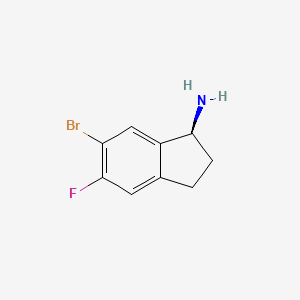
![(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B8048435.png)

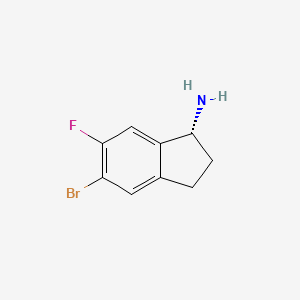
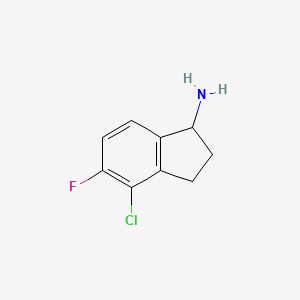
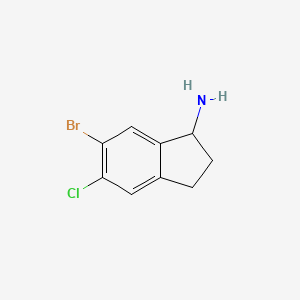
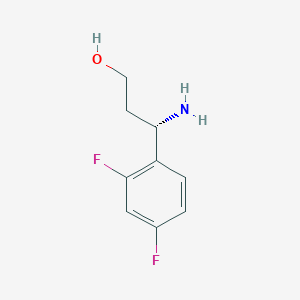
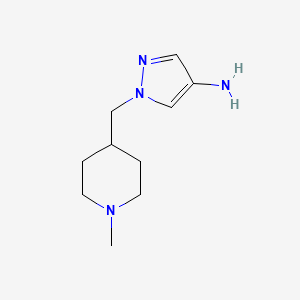
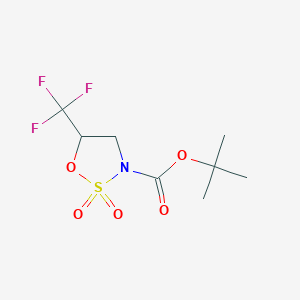
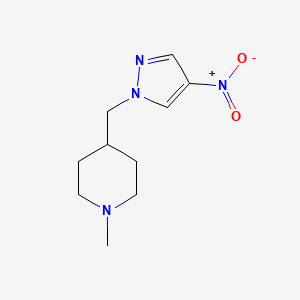
![4-(5-o-Tolyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid](/img/structure/B8048500.png)
